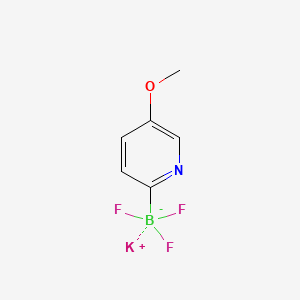

5-甲氧基吡啶-2-三氟硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 5-methoxypyridine-2-trifluoroborate is a chemical compound with the molecular formula C6H6BF3KNO and a molecular weight of 215.024. It is used as a substrate in various chemical reactions .

Synthesis Analysis

The synthesis of Potassium 5-methoxypyridine-2-trifluoroborate involves metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also be used in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .Molecular Structure Analysis

The molecular structure of Potassium 5-methoxypyridine-2-trifluoroborate is represented by the empirical formula C6H6BF3KNO. The molecular weight of the compound is 215.024.Chemical Reactions Analysis

Potassium 5-methoxypyridine-2-trifluoroborate is used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It is also involved in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .科学研究应用

多发性硬化症和成像的钾离子通道阻滞剂:5-甲氧基吡啶-2-三氟硼酸钾衍生物,如4-氨基吡啶,显示出作为电压门控钾离子通道阻滞剂的潜力。该特性可用于治疗多发性硬化症症状,并用于开发PET示踪剂以对多发性硬化症啮齿动物模型中的脱髓鞘病变进行成像。含有甲氧基和三氟甲基的衍生物因其在不同条件下的物理化学性质和通道阻断能力而被探索(Rodríguez-Rangel等人,2020)。

通过烷基化反应合成类似物:对甲氧基吡啶及其类似物的简单合成研究,包括5-甲氧基吡啶-2-三氟硼酸钾,证明了其在化学合成中的潜力。在二甲基亚砜中使用固体氢氧化钾促进羟基吡啶及其类似物的甲基化,显示了该化合物在化学反应中的适应性(Finkentey等人,1983)。

吡啶衍生物的取代反应:对吡啶磺酸及其钾盐的取代反应的研究导致了各种取代吡啶的开发,例如甲氧基和三氟甲基取代衍生物。这为创建一系列用于各种应用的化合物提供了可能性,突出了5-甲氧基吡啶-2-三氟硼酸钾在化学合成中的多功能性(Bakke & Sletvold, 2003)。

钾介导的锌化作用的发展:已经实现了氨基和烷氧基取代吡啶(包括4-甲氧基吡啶)的结构明确的钾介导锌化作用,导致形成双金属钾吡啶锌配合物。这项研究提供了对5-甲氧基吡啶-2-三氟硼酸钾在有机金属化学中的络合和反应性的见解(Conway等人,2008)。

铜催化的胺化作用:使用硫酸铜作为催化剂将三氟硼酸钾芳基转化为芳基胺,证明了该化合物在有机合成中的效用。该方法在有氧条件下以水为溶剂,展示了该化合物在环境友好型化学过程中的作用(Liesen等人,2012)。

有机金属的合成和表征:含有甲氧基吡啶配体的铱配合物的合成和表征,包括5-甲氧基吡啶-2-三氟硼酸钾,揭示了其在开发蓝色磷光材料中的潜力。对这些配合物的光物理和电化学性质的研究突出了它们在发光二极管和其他光电器件中的潜在应用(Wu等人,2007)。

作用机制

Target of Action

It’s known that the compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . These ureas are potential ASK1 inhibitors , suggesting that ASK1, a member of the MAP kinase family involved in cellular stress responses, could be a target.

Mode of Action

The compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .

Biochemical Pathways

Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may influence the MAPK signaling pathway.

Result of Action

Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may have an impact on cellular stress responses.

属性

IUPAC Name |

potassium;trifluoro-(5-methoxypyridin-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLJGGPCKFUUQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NC=C(C=C1)OC)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium Trifluoro(5-methoxy-2-pyridinyl)-borate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)